5-Ethynyl-3H-isobenzofuran-1-one

Vue d'ensemble

Description

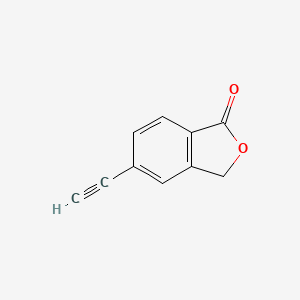

5-Ethynyl-3H-isobenzofuran-1-one is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research and industry. This compound is characterized by its ethynyl group attached to the isobenzofuranone core, making it a valuable intermediate in various chemical syntheses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3H-isobenzofuran-1-one typically involves the ethynylation of isobenzofuran-1-one derivatives. One common method is the reaction of isobenzofuran-1-one with ethynyl lithium or ethynyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Catalysts, such as palladium or copper-based catalysts, are often employed to enhance the efficiency of the ethynylation reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethynyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions typically produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

5-Ethynyl-3H-isobenzofuran-1-one is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is employed in the development of new synthetic methodologies and the study of reaction mechanisms. In biology, it is used as a probe to investigate cellular processes and molecular interactions. In medicine, it has potential applications in drug discovery and development. In industry, it is utilized in the production of advanced materials and fine chemicals.

Mécanisme D'action

The mechanism by which 5-Ethynyl-3H-isobenzofuran-1-one exerts its effects depends on the specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound's ethynyl group can participate in various chemical reactions, leading to the formation of new compounds with desired biological activities. The pathways involved in these interactions are often studied using advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparaison Avec Des Composés Similaires

5-Ethynyl-3H-isobenzofuran-1-one is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

Isobenzofuran-1-one: Lacks the ethynyl group, resulting in different chemical properties and reactivity.

3H-Isobenzofuran-1-one derivatives: Variations in the substituents on the isobenzofuranone core can lead to diverse chemical behaviors.

Ethynyl-substituted aromatic compounds: These compounds share the ethynyl group but differ in their core structures, leading to distinct reactivity patterns.

Activité Biologique

5-Ethynyl-3H-isobenzofuran-1-one is a synthetic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to the isobenzofuranone core, which contributes to its unique reactivity and biological properties. Its chemical structure can be represented as follows:

This compound serves as a valuable intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is attributed to several mechanisms:

- Antitumor Activity : Compounds containing the isobenzofuranone motif have shown promise in inhibiting tumor growth. The ethynyl substitution enhances its interaction with cellular targets involved in cancer progression .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi.

- Radical Scavenging Activity : Research indicates that derivatives of isobenzofuranone possess antioxidant properties, which may protect cells from oxidative stress.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against various human tumor cell lines, including cholangiocarcinoma (HuCCA-1), lung carcinoma (A549), hepatoblastoma (HepG2), and acute lymphoblastic leukemia (MOLT-3). The results indicated that while some derivatives showed no significant cytotoxicity, others demonstrated selective inhibition, suggesting potential for targeted cancer therapies .

Comparative Biological Activity

A comparison of this compound with other similar compounds revealed differences in their biological activities:

| Compound | Antitumor Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Isobenzofuran-1-one | Low | Moderate | Moderate |

| Ethynyl-substituted compounds | Variable | High | Low |

This table illustrates the unique profile of this compound compared to its analogs, highlighting its potential as a lead compound for further drug development.

Pharmacological Evaluations

In pharmacological studies, this compound was tested for its effects on various biochemical pathways. It was found to modulate enzyme activity related to inflammation and cancer cell proliferation. The compound's ability to inhibit specific pathways suggests it could serve as a therapeutic agent in managing inflammatory diseases and cancers.

Synthesis and Derivative Development

Recent research focused on synthesizing derivatives of this compound using cascade cyclization methods. These derivatives were evaluated for enhanced biological activities, leading to the discovery of compounds with improved efficacy against target cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Ethynyl-3H-isobenzofuran-1-one?

A common approach involves palladium-catalyzed coupling reactions. For example, describes synthesizing a methoxy-substituted isobenzofuranone using palladium(II) acetate and potassium bicarbonate in dibromomethane at 140°C. Adapting this protocol, the ethynyl group could be introduced via Sonogashira coupling using a terminal alkyne precursor. Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate gradients) is advised, with yields optimized by controlling reaction time and temperature .

Q. How can X-ray crystallography validate the structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., from acetone) are analyzed to determine bond lengths, angles, and planarity. highlights depositing crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) for peer validation. Software like ORTEP-3 ( ) or WinGX ( ) can visualize thermal ellipsoids and hydrogen bonding networks, ensuring structural accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Monitor and signals to confirm the ethynyl group (e.g., peak at ~2.5 ppm for sp-hybridized protons). provides benchmarks for related phthalides.

- IR : Detect lactone carbonyl stretches (~1736 cm) and ethynyl C≡C vibrations (~2100 cm).

- MS : High-resolution mass spectrometry (HREIMS) confirms molecular weight, as demonstrated in for a methoxy analog .

Advanced Research Questions

Q. How does the ethynyl substituent influence the reactivity of 3H-isobenzofuran-1-one?

The electron-withdrawing ethynyl group may enhance electrophilic aromatic substitution (EAS) at specific positions. Comparative studies with analogs (e.g., 5-bromo or 5-methoxy derivatives in ) can clarify substituent effects. For example, the ethynyl group’s linear geometry could sterically hinder reactions at the 4-position, while its π-electron density might facilitate cycloadditions. Computational modeling (DFT) is recommended to predict regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

Contradictions may arise from polymorphism, solvent effects, or measurement errors. For crystallographic discrepancies:

- Refine data using software like SHELXL () and validate via R-factor metrics.

- Cross-check bond distances/angles against literature (e.g., reports deviations <0.02 Å for related structures).

For NMR inconsistencies, ensure deuterated solvent purity and calibrate referencing (e.g., TMS). emphasizes iterative data triangulation to resolve ambiguities .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers at -20°C, away from ignition sources ().

- Handling : Use fume hoods, nitrile gloves, and PPE. The compound’s SDS (Safety Data Sheet) should outline first-aid measures for inhalation or contact, as per .

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, considering potential toxicity .

Q. How can researchers assess the biological activity of this compound?

- In vitro assays : Test for anti-inflammatory, antimicrobial, or cytotoxic activity using cell lines (e.g., PC12 cells in ).

- Structure-Activity Relationships (SAR) : Compare with analogs like 5-methoxy or 5-amino derivatives (). For example, the ethynyl group’s hydrophobicity might enhance membrane permeability, affecting bioactivity. Dose-response curves and IC values should be statistically validated .

Q. Methodological Considerations

- Crystallographic Refinement : Use anisotropic displacement parameters for non-H atoms and constrain H-atom positions (C–H = 0.93–0.98 Å) during refinement ().

- Synthetic Optimization : Screen catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) to improve coupling efficiency.

- Data Reproducibility : Archive raw spectra and diffraction data in repositories like CCDC or Zenodo for transparency .

Propriétés

IUPAC Name |

5-ethynyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h1,3-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDVQNJEBSLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.